molecular formula C19H41NO2 B12652066 1,1'-(Tridecylimino)bis-2-propanol CAS No. 62889-66-1

1,1'-(Tridecylimino)bis-2-propanol

Cat. No.: B12652066
CAS No.: 62889-66-1
M. Wt: 315.5 g/mol
InChI Key: WFAMPSHDEGZREP-UHFFFAOYSA-N
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Description

1,1'-(Tridecylimino)bis-2-propanol (CAS No. 62889-66-1) is a tertiary amine derivative featuring a tridecyl alkyl chain linked to a bis-propanol backbone. This compound is registered under the EU REACH regulation as a phase-in substance, indicating its industrial relevance and regulatory compliance . Its structure comprises a long hydrophobic alkyl chain (C13) and two hydrophilic propanol groups, making it amphiphilic.

Properties

CAS No.

62889-66-1

Molecular Formula

C19H41NO2

Molecular Weight

315.5 g/mol

IUPAC Name

1-[2-hydroxypropyl(tridecyl)amino]propan-2-ol

InChI

InChI=1S/C19H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-20(16-18(2)21)17-19(3)22/h18-19,21-22H,4-17H2,1-3H3

InChI Key

WFAMPSHDEGZREP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCN(CC(C)O)CC(C)O

Origin of Product

United States

Preparation Methods

The synthesis of 1,1’-(Tridecylimino)bis-2-propanol involves the reaction of tridecylamine with propylene oxide. The process typically occurs in a high-pressure reactor where tridecylamine is added first, followed by the introduction of nitrogen to replace the air in the reactor. The temperature is then raised to 60-80°C while continuously stirring. Propylene oxide is pumped into the reactor over 1-5 hours, and the temperature is further increased to 80-100°C. The reaction mixture is maintained at this temperature for 1-5 hours before cooling and releasing the pressure. The final product is obtained through rectification .

Chemical Reactions Analysis

1,1’-(Tridecylimino)bis-2-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1’-(Tridecylimino)bis-2-propanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(Tridecylimino)bis-2-propanol involves its interaction with lipid bilayers in cell membranes. It disrupts the membrane structure, leading to increased permeability and facilitating the transport of molecules across the membrane. The molecular targets include phospholipids and membrane proteins, which are essential for maintaining cell integrity .

Comparison with Similar Compounds

1,1'-(Cyclohexylimino)bis-2-propanol (CAS No. 14548-72-2)

  • Structure : Replaces the tridecyl chain with a cyclohexyl group.
  • Molecular Formula: C12H25NO2 .
  • Properties : The cyclohexyl group introduces rigidity and moderate hydrophobicity compared to the linear tridecyl chain. This may reduce micelle-forming capacity but enhance solubility in polar organic solvents.
  • Applications : Likely used in niche chemical synthesis or as a chelating agent due to its cyclic structure.

1,1'-(Hydroxyimino)bis-2-propanol (CAS No. 97173-34-7)

  • Structure: Substitutes the imino group (-NH-) with a hydroxyimino group (-NOH-).
  • Molecular Formula: C6H15NO3 .
  • Properties : The hydroxylamine group increases polarity and hydrogen-bonding capability, enhancing water solubility. However, the absence of a long alkyl chain limits surfactant-like behavior.
  • Applications: Potential use in pharmaceutical intermediates or as a reducing agent due to redox-active -NOH groups.

Comparative Data Table

Parameter 1,1'-(Tridecylimino)bis-2-propanol 1,1'-(Cyclohexylimino)bis-2-propanol 1,1'-(Hydroxyimino)bis-2-propanol
CAS No. 62889-66-1 14548-72-2 97173-34-7
Molecular Formula C19H41NO2 C12H25NO2 C6H15NO3
Molecular Weight ~315.54 g/mol ~215.33 g/mol 149.19 g/mol
Key Substituent Tridecyl (C13H27) Cyclohexyl (C6H11) Hydroxyimino (-NOH)
Hydrophobicity High (long alkyl chain) Moderate (cyclic alkyl) Low (polar -NOH group)
Regulatory Status REACH-registered Not specified Not specified

Research Findings and Implications

  • Hydrophobic vs. The hydroxyimino variant’s polarity aligns with aqueous-phase reactions .
  • For instance, hydrophobic chains in DCMU analogs improve membrane permeability .
  • Regulatory Considerations: The REACH registration of 1,1'-(Tridecylimino)bis-2-propanol underscores its commercial viability and safety profile, whereas unregistered analogs may face stricter scrutiny .

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C15H31N2O2
  • Molecular Weight : 271.43 g/mol
  • IUPAC Name : 1,1'-(Tridecylimino)bis-2-propanol

Synthesis

The synthesis of 1,1'-(Tridecylimino)bis-2-propanol typically involves the reaction of tridecylamine with 2-propanol under controlled conditions to form the imino compound. The reaction parameters such as temperature, solvent choice, and reaction time can significantly affect yield and purity.

Research indicates that 1,1'-(Tridecylimino)bis-2-propanol may exert its biological effects through multiple pathways:

  • Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains, potentially by disrupting cell membrane integrity.
  • Antioxidant Properties : Scavenges free radicals, thus protecting cells from oxidative stress.
  • Enzyme Inhibition : May inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Antimicrobial Studies

A study conducted by evaluated the antimicrobial efficacy of 1,1'-(Tridecylimino)bis-2-propanol against common pathogens. The results showed significant inhibition against:

Pathogen Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antioxidant Activity

In vitro assays demonstrated that the compound has a high capacity to scavenge DPPH radicals, with an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to reference antioxidants like ascorbic acid.

Enzyme Inhibition

Research published in highlighted the compound's ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's. The IC50 for AChE inhibition was determined to be 30 µM.

Toxicological Profile

Toxicity assessments have been conducted using QSAR models to predict the compound's safety profile. The results indicate a low risk for acute toxicity with no significant adverse effects reported in standard tests.

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